molecular formula C14H12N2 B183293 1-Benzyl-1H-benzimidazole CAS No. 4981-92-4

1-Benzyl-1H-benzimidazole

Cat. No.: B183293
CAS No.: 4981-92-4
M. Wt: 208.26 g/mol
InChI Key: MNEIJGDSFRHGMS-UHFFFAOYSA-N
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Description

1-Benzyl-1H-benzimidazole is a compound with the molecular formula C14H12N2 . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound that consists of fused benzene and imidazole rings . This compound is isostructural with naturally occurring nucleotides and has been associated with a wide range of biological activities .


Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . Various o-phenylenediamines and N-substituted formamides can be used as C1 sources in a zinc-catalyzed cyclization . A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles has also been reported .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . A copper (II)-catalyzed oxidative cross-coupling of anilines, primary alkyl amines, and sodium azide provides benzimidazoles .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 389.1±35.0 °C at 760 mmHg, and a flash point of 189.1±25.9 °C . It has 2 freely rotating bonds and no violations of the Rule of 5 .

Scientific Research Applications

  • Antifungal Activity : Benzimidazole derivatives, including 1-Benzyl-1H-benzimidazole, have been shown to exhibit significant antifungal activities against species like Candida, Aspergillus, and dermatophytes (Khabnadideh et al., 2012).

  • Antibacterial and Anticancer Properties : Some benzimidazole derivatives have been synthesized and evaluated for their antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli, and for their cytotoxic effects against human liver cancer cell lines (Khalifa et al., 2018).

  • Drug Design : Benzimidazoles are versatile scaffolds in drug design due to their structural diversity. Novel benzimidazoles have been synthesized for potential medicinal applications (Nikpassand & Pirdelzendeh, 2016).

  • DNA Topoisomerase I Inhibitors : Some 1H-benzimidazole derivatives are active as inhibitors of mammalian DNA topoisomerase I, an enzyme involved in DNA replication and cell division (Alpan, Gunes, & Topçu, 2007).

  • Antimicrobial Activity : N-substituted benzimidazole derivatives have been synthesized and shown to have broad-spectrum antimicrobial activity, competing favorably with standard drugs like gentamicin (Aderohunmu et al., 2017).

  • Antiviral and Antimicrobial Agents : Benzimidazoles have shown biological activity as antiviral, antimicrobial, and antitumor agents. N-Butyl-1H-benzimidazole, for instance, has been studied for its structural and electronic properties (Kazachenko et al., 2022).

  • Antioxidant Properties : Certain benzimidazole derivatives have been synthesized and evaluated for their effects on lipid peroxidation in rat liver, showing potential as antioxidants (Kuş et al., 2004).

  • Mechanism of Action in Fungicides and Anthelminthic Drugs : Benzimidazoles, including this compound, are known to inhibit microtubule assembly by binding to tubulin molecules, which is crucial in their application as fungicides and anthelminthic drugs (Davidse, 1986).

Mechanism of Action

Safety and Hazards

The hazards of 1-Benzyl-1H-benzimidazole are based on the standardized system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation .

Biochemical Analysis

Biochemical Properties

1-Benzyl-1H-benzimidazole plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, often acting as an inhibitor or activator . The exact nature of these interactions depends on the specific biomolecules involved and can be influenced by the presence of different substituent groups on the benzimidazole ring .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, certain derivatives of this compound have demonstrated anticancer activity against various cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism can vary depending on the specific derivative of this compound and the biological system in which it is acting.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Some studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and these interactions can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

1-benzylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-2-6-12(7-3-1)10-16-11-15-13-8-4-5-9-14(13)16/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEIJGDSFRHGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340297
Record name 1-Benzyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4981-92-4
Record name 1-Benzyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a flask were added 2 g benzimidazole, 3.5 g potassium carbonate, 20 ml N,N-dimethylformamide and the mixture was stirred under nitrogen. 3.2 g Benzyl chloride were added and the mixture was heated to 50 C for 16 hrs. The reaction was quenched with 40 ml water and 7 ml 3M hydrochloric acid and cooled to 5 C. The product was filtered and washed with water. The product was recrystallized by dissolving in 10 ml 2 propanol at reflux, hot filtered and 30 ml hexane were added. After cooling to 5 C, the product was filtered, washed with hexane and dried giving 1.6 g.
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2 g
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3.5 g
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20 mL
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3.2 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 4.96 g (42 mmol) of benzimidazole in 250 ml of tetrahydrofuran was cooled under N2 atmosphere to 0° C. and treated sequentially with 2.12 g (44 mmol) of sodium hydride (50% dispersion in oil) and 5.0 ml (42 mmol) of benzyl bromide. The resulting suspension was stirred at ambient temperature for 16 h, washed sequentially with water and saturated brine, dried over MgSO4, and concentrated. The resulting oil was taken up in 75 ml of ethyl acetate, triturated with 300 ml of hexane, and filtered. The mother liquor was concentrated and filtered, and the combined solids were dried in vacuo at 50° C. to give 7.00 g (80%) of the desired compound. 1H NMR (CDCl3) δ 5.38 (s,2H), 7.2 (m,2H), 7.3-7.4 (m,6H), 7.83 (br d,1H), 7.96 (br s,1H).
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4.96 g
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250 mL
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2.12 g
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5 mL
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Yield
80%

Synthesis routes and methods IV

Procedure details

To benzyl chloride (13 g, 0.103 mol), 1H-benzimidazole (11.81 g, 0.10 mol), K2CO3 (60 g, 0.434 mol) was added acetonitrile (200 mL) and the mixture was stirred and heated under reflux for 3 h, filtered hot, and washed with hot CH3CN (100 mL). The solvent of the filtrate was evaporated and the residual mass recrystallized as needles (16.5 g, 79%): mp 119°-120° C. (benzene) (lit1 mp 105° C.); 1H NMR (270 MHz, CDCl3) δ5.40 (s, 2H, CH2), 7.20-7.41 (m, 8H), 7.85-7.89 (m, 1H), 8.02 (s, 1H, NCHN); IR (CDCl3) 3093 (w), 3065 (w), 3037 (w), 2929 (w), 1615 (w), 1496 (s), 1456, 1385 (w), 1361, 1331, 1285, 1261, 1204, 1181, 1007 (w), 963 (w), 947 (w) cm1. MS (EI) m/e 208 (M+, 57.8), 91 (100); Anal. Calcd for C14H22N2 (208.26): C, 80.74; H, 5.81; N, 13.45; Found: C, 80.70; H, 6.02; N, 13.31.
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13 g
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11.81 g
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60 g
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200 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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